1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
Description
The compound 1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol features a propan-2-ol backbone substituted with a 3,5-dimethylpyrazole moiety at position 1 and a furan-2-ylmethylamino group at position 3. Structural analogs and related research methodologies (e.g., SHELX-based crystallography , synthetic protocols ) offer indirect insights for comparison.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-6-11(2)16(15-10)9-12(17)7-14-8-13-4-3-5-18-13/h3-6,12,14,17H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKQXYSANRUXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CNCC2=CC=CO2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, a compound with the molecular formula and CAS number 351336-17-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a furan moiety attached via an amine group. Its structural features suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study reported IC50 values for related compounds against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting that modifications in the pyrazole structure can enhance cytotoxicity .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific protein kinases and modulation of apoptotic pathways. The presence of the pyrazole ring is critical for its interaction with these targets. In particular, studies have highlighted the role of pyrazole derivatives in targeting protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression and metabolic disorders .
Antimicrobial Activity
In addition to its anticancer properties, pyrazole derivatives have shown promising antimicrobial activity against various pathogens. The furan component is thought to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against resistant strains .
Case Studies
Several case studies have explored the therapeutic potential of pyrazole-based compounds, including:
- Antimalarial Activity : A derivative similar to our compound demonstrated significant antimalarial effects in vitro against chloroquine-resistant strains of Plasmodium falciparum. In vivo studies also indicated prolonged survival in infected mice treated with this derivative .
- Neuroprotective Effects : Research has suggested that certain pyrazole derivatives may offer neuroprotective benefits by modulating glutamate receptors, making them potential candidates for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol with structurally or functionally related compounds from the evidence:
Key Observations:
Structural Diversity: The target compound’s pyrazole-furan-propanol architecture distinguishes it from indolyloxy-phenoxy derivatives (e.g., Compound 10) and pyrazolone-based analogs (e.g., Compound 30). Its furan moiety aligns with IV-12 , but the absence of imidazopyridine fusion limits direct functional parallels.
Yields for related compounds range from 68–70% .
Biological Relevance: Pyrazole derivatives (e.g., Compound 30) show enzyme inhibition , while indolyloxy-propanols (e.g., Compound 10) exhibit adrenoceptor modulation . The target compound’s furan group may enhance antimicrobial or metabolic stability compared to chlorophenyl-substituted analogs.
Characterization Methods :
- NMR and MS are standard for confirming structures ; SHELX-based crystallography may apply if single crystals are obtained.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves a multi-step approach:
- Step 1 : React 3,5-dimethylpyrazole with a brominated propan-2-ol derivative under reflux in ethanol to form the pyrazole-propanol backbone .
- Step 2 : Introduce the furan-2-ylmethyl-amine moiety via nucleophilic substitution or reductive amination. Ethanol or dichloromethane is commonly used as the solvent, with triethylamine as a base .
- Optimization : Reaction time and temperature (e.g., reflux for 2–48 hours) significantly impact yield. Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (DMF-EtOH) are standard purification methods .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the pyrazole and furan substituents. Key signals include pyrazole C-H protons (~6.0–6.5 ppm) and furan ring protons (~7.2–7.8 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ vs. calculated). High-resolution MS distinguishes isotopic patterns from impurities .
- X-ray Crystallography : Resolves structural ambiguities (e.g., regioselectivity of substitution) but requires high-purity crystals. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the furan-2-ylmethyl-amine group be addressed?
- Methodological Answer : Regioselectivity issues arise due to competing reactions at the propan-2-ol hydroxyl group. Strategies include:
- Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before amine coupling .
- Catalytic Control : Use palladium or copper catalysts to direct coupling to the desired nitrogen site .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., lower temps favor kinetic products) .
Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., IDO1 enzyme). Key parameters include binding energy (< -7 kcal/mol) and hydrogen-bonding patterns with active sites .
- MD Simulations : GROMACS or AMBER refine docking poses by simulating dynamic interactions over 50–100 ns. Analyze RMSD and ligand-protein contact maps .
- Limitations : Force fields (e.g., CHARMM36) may misrepresent furan ring polarization; hybrid QM/MM methods improve accuracy .
Q. How should contradictory biological activity data (e.g., variable IC50 values) be reconciled across assays?
- Methodological Answer :
- Assay Validation : Confirm assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to avoid false negatives/positives .
- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points. Use nonlinear regression (GraphPad Prism) to calculate IC50 confidence intervals .
- Orthogonal Assays : Cross-validate with fluorescence-based (e.g., tryptophan depletion for IDO1 inhibition) and cell viability assays .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Byproduct Identification : LC-MS and GC-MS monitor reaction progress. Common byproducts include unreacted pyrazole intermediates or over-alkylated derivatives .
- Process Optimization : Use flow chemistry to control exothermic reactions. Adjust stoichiometry (e.g., 1.2:1 amine:propanol derivative) to minimize side reactions .
- Purification : Preparative HPLC with C18 columns (ACN/water gradient) isolates the target compound from polar impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
